1-Hydroxyoxaunomycin
描述
属性
CAS 编号 |
145165-10-2 |
|---|---|
分子式 |
C26H29NO11 |
分子量 |
531.5 g/mol |
IUPAC 名称 |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3 |
InChI 键 |
UZVYYCCZQKTPPG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
同义词 |
1-hydroxy-D788-7 1-hydroxyoxaunomycin |
产品来源 |
United States |
Foundational & Exploratory
Unveiling 1-Hydroxyoxaunomycin: A Technical Guide to its Discovery and Isolation
For Immediate Release
A deep dive into the scientific journey of 1-Hydroxyoxaunomycin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and isolation of this novel anthracycline antibiotic. This document details the innovative biosynthetic conversion process, extensive purification protocols, and crucial analytical data that defined this compound.
Introduction
This compound is an anthracycline antibiotic discovered as a product of biosynthetic conversion. This guide provides an in-depth look at the pioneering work that led to its identification, focusing on the experimental methodologies employed in its creation and purification. The process hinges on the use of a daunorubicin-negative mutant of a Streptomyces species, which, when supplied with specific precursor molecules, facilitates the generation of this novel compound.
Discovery through Biosynthetic Conversion
The discovery of this compound was not a result of traditional screening of soil microbes, but rather a targeted approach using a genetically modified organism. A daunorubicin-negative mutant strain, blocked in the production of its native anthracycline, was utilized as a biocatalyst. This mutant was cultured and fed with aklavinone, an early-stage intermediate in the anthracycline biosynthetic pathway. The unique enzymatic machinery of the mutant strain then converted the aklavinone into the novel compound, this compound.
Experimental Workflow for Biosynthetic Conversion
The following diagram outlines the general workflow for the production of this compound through biosynthetic conversion.
Caption: Workflow for the production and isolation of this compound.
Isolation and Purification Protocol
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites and media components. The detailed protocol is as follows:
-
Extraction: The culture broth is first adjusted to a specific pH and then extracted with an organic solvent, typically ethyl acetate. This initial step transfers the lipophilic anthracycline compounds from the aqueous phase to the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents, such as chloroform and methanol, is used to elute the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative TLC: Fractions containing this compound are further purified using preparative thin-layer chromatography. This allows for a finer separation of the target compound from closely related impurities.
-
Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain the final, high-purity product.
Structural Elucidation and Physicochemical Properties
The definitive structure of this compound was determined through a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectroscopic data for the compound.
| Property | Value |
| Molecular Formula | C₂₇H₂₉NO₁₁ |
| Molecular Weight | 543.52 g/mol |
| Appearance | Reddish-orange needles |
| Melting Point | 198 - 201 °C |
| UV-Vis (λmax in MeOH) | 234, 252, 290, 490, 520 nm |
| ¹H NMR | Key signals include characteristic aromatic and sugar moiety protons. |
| ¹³C NMR | Resonances confirm the anthracycline core and sugar substituent. |
| Mass Spectrometry | Provides the exact molecular weight and fragmentation pattern. |
Biological Activity
Preliminary studies have shown that this compound exhibits significant biological activity. It has been demonstrated to inhibit the growth of U210 cells and interfere with DNA and RNA synthesis. Further research is warranted to fully characterize its mechanism of action and potential as a therapeutic agent.
Conclusion
The discovery of this compound through biosynthetic conversion represents a significant advancement in the field of natural product chemistry. This technical guide provides a foundational understanding of the innovative methods used for its production and isolation. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers in the ongoing quest for novel antibiotics and anticancer agents.
Signaling Pathway (Hypothetical)
While the precise signaling pathway of this compound is still under investigation, a hypothetical pathway for its cytotoxic action, based on known anthracyclines, is proposed below. This likely involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
An In-depth Technical Guide to the Natural Source, Isolation, and Characterization of 1-Hydroxy-1-norresistomycin
Disclaimer: Initial searches for "1-Hydroxyoxaunomycin" did not yield a known natural product with this exact name. However, extensive data exists for a structurally similar compound, 1-hydroxy-1-norresistomycin . This guide will focus on 1-hydroxy-1-norresistomycin, assuming a possible typographical error in the original query.
This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and characterization of the bioactive compound 1-hydroxy-1-norresistomycin for researchers, scientists, and drug development professionals.
Natural Source of 1-Hydroxy-1-norresistomycin
1-hydroxy-1-norresistomycin is a quinone-related antibiotic that has been isolated from marine actinomycetes, specifically from the genus Streptomyces.[1][2][3] Marine sediments have been a primary source for the discovery of these producing strains.
Table 1: Producing Organisms of 1-Hydroxy-1-norresistomycin
| Producing Organism | Isolation Source | Reference |
| Streptomyces chibaensis AUBN1/7 | Marine sediment from the Bay of Bengal, India | [1][2] |
| Streptomyces variabilis KP149559 | Marine environment | [4] |
| Marine-derived Streptomyces isolate B8005 | Marine sediment | [3] |
Experimental Protocols
This section details the methodologies for the fermentation, extraction, and purification of 1-hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7, as described in the literature.[5]
2.1 Fermentation Protocol
A two-stage fermentation process is employed to cultivate Streptomyces chibaensis AUBN1/7 for the production of 1-hydroxy-1-norresistomycin.
-
Seed Medium Composition:
-
Soyabean meal: 1.0%
-
Cornsteep solids: 1.0%
-
Glucose: 0.5%
-
CaCO₃: 0.5%
-
pH: 7.0
-
-
Production Medium Composition:
-
Soluble starch: 1.0%
-
Casein: 0.03%
-
KNO₃: 0.2%
-
NaCl: 0.2%
-
K₂HPO₄: 0.005%
-
CaCO₃: 0.002%
-
FeSO₄·7H₂O: 0.001%
-
Agar: 2.0%
-
-
Fermentation Conditions:
-
A well-grown culture from a starch casein agar slant is transferred to 250 ml Erlenmeyer flasks containing 50 ml of the seed medium.
-
The seed culture is incubated for 2 days at 28°C on a rotary shaker at 220 rpm.
-
This seed culture is then used to inoculate (10% v/v) 1-liter Erlenmeyer flasks containing 200 ml of the production medium.
-
The production culture is incubated under the same conditions as the seed culture.
-
2.2 Extraction and Purification Protocol
The following workflow outlines the steps for extracting and purifying 1-hydroxy-1-norresistomycin from the fermentation broth of Streptomyces chibaensis AUBN1/7.[5]
Caption: Workflow for the extraction and purification of 1-hydroxy-1-norresistomycin.
2.3 Characterization
The pure compound is identified and characterized using spectroscopic data.[1] While the detailed spectroscopic data is not fully provided in the search results, it is stated that the structure of 1-hydroxy-1-norresistomycin was confirmed through these methods.
Biosynthesis and Signaling Pathways
Currently, there is limited specific information available regarding the detailed biosynthetic pathway and associated signaling pathways for 1-hydroxy-1-norresistomycin. However, it is noted that the formation of this compound is of biosynthetic interest.[3]
The general biosynthesis of related compounds like resistomycin involves a type II polyketide synthase.[2] It is plausible that the biosynthesis of 1-hydroxy-1-norresistomycin follows a similar pathway.
Caption: Proposed general biosynthetic pathway for 1-hydroxy-1-norresistomycin.
Quantitative Data
The available literature provides some quantitative data regarding the extraction of 1-hydroxy-1-norresistomycin.
Table 2: Extraction Yield of 1-Hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7
| Parameter | Value | Reference |
| Culture Broth Volume | 6 Litres | [5] |
| Crude Ethyl Acetate Extract (from supernatant) | 5.0 g | [5] |
| Mycelium Extract | 4.5 g | [5] |
| Active Fraction VI (from mycelium extract) | 49.8 mg | [5] |
It is important to note that the final yield of the pure compound from Fraction VI is not explicitly stated in the provided reference.
This guide summarizes the current knowledge on the natural production of 1-hydroxy-1-norresistomycin. Further research is needed to fully elucidate its biosynthetic pathway and to optimize its production for potential therapeutic applications.
References
- 1. 1-Hydroxy-1-norresistomycin, a new cytotoxic compound from a marine actinomycete, Streptomyces chibaensis AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Hydroxy-1-norresistomycin and resistoflavin methyl ether: new antibiotics from marine-derived streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of 1-hydroxy-1-norresistomycin derived from Streptomyces variabilis KP149559 and evaluation of its toxicity against zebra fish Danio rerio - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
1-Hydroxyoxaunomycin physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physical and Chemical Properties
Specific quantitative physical and chemical data for 1-Hydroxyoxaunomycin are not available in publicly accessible literature. However, based on its classification as an anthracycline and the known properties of its parent compound, oxaunomycin, we can infer certain characteristics.
Table 1: Physical and Chemical Properties of Oxaunomycin (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₁₀ | --INVALID-LINK-- |
| Molecular Weight | 515.5 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC[C@]1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--O5)O">C@@HN)O | --INVALID-LINK-- |
| InChI Key | LKBBOPGQDRPCDS-YAOXHJNESA-N | --INVALID-LINK-- |
The addition of a hydroxyl group to form this compound would alter these values slightly. The molecular formula would become C₂₆H₂₉NO₁₁, and the molecular weight would increase by approximately 16 g/mol . Other properties such as melting point, solubility, and pKa would also be expected to differ, but the extent of these changes is not documented.
Biological Activity and Mechanism of Action
This compound has demonstrated antitumor activity. Specifically, it has been shown to be effective against leukemic L1210 cells.
As an anthracycline, its mechanism of action is presumed to be similar to other compounds in this class, such as doxorubicin and daunorubicin. The primary mechanisms for anthracyclines include:
-
DNA Intercalation: The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.
-
Inhibition of Topoisomerase II: Anthracyclines can form a stable ternary complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.
The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of this compound are not available in the public domain. However, the seminal work by Yoshimoto et al. provides an outline of the methodologies used.
Biosynthesis
This compound was produced through a process of "limited biosynthetic conversion". This involved the use of a daunorubicin-nonproducing mutant strain of Streptomyces. This mutant was fed with known anthracyclinone precursors, which it then converted into novel anthracyclines, including this compound.
The following diagram illustrates the general workflow for this biosynthetic process.
Isolation and Purification
The isolation and purification of this compound from the bioconversion broth were mentioned in the 1992 study. While specific details are lacking, standard techniques for the isolation of anthracyclines from fermentation broths typically involve:
-
Extraction: The fermentation broth is often extracted with an organic solvent such as chloroform or ethyl acetate to separate the lipophilic anthracycline compounds from the aqueous medium.
-
Chromatography: The crude extract is then subjected to one or more chromatographic steps for purification. These can include:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.
-
Structural Determination
The structure of this compound was determined in the original study. While the specific data is not available, the techniques used for the structural elucidation of novel anthracyclines generally include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to determine the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
Conclusion
This compound is a synthetically accessible anthracycline with demonstrated antitumor potential. However, its study appears to be limited, with a lack of comprehensive data on its physical and chemical properties and detailed biological mechanisms beyond what can be inferred from its chemical class. The foundational work by Yoshimoto and colleagues provides a clear path for its production via bioconversion. Further research would be necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. This would involve a full elucidation of its physicochemical properties, a detailed investigation into its mechanism of action against various cancer cell lines, and in vivo studies to assess its efficacy and toxicity profile.
1-Hydroxyoxaunomycin CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxyoxaunomycin, a novel anthracycline antibiotic. The information presented herein is compiled from available scientific literature and chemical databases, intended to support research and development efforts in oncology and medicinal chemistry.
Chemical Identity
While a specific CAS number for this compound has not been identified in the public domain, its parent compound, Oxaunomycin, is registered under CAS number 105615-58-5. The IUPAC name for Oxaunomycin is (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1]. The addition of a hydroxyl group at the C1 position of the aglycone moiety would systematically alter this nomenclature for this compound.
Physicochemical Properties
Biological Activity
This compound has been identified as an antitumor agent. A key study describes its activity against leukemic L1210 cells[2].
Quantitative Antitumor Activity Data
A summary of the antitumor activities of this compound and related compounds as described in the primary literature is presented below.
| Compound | Cell Line | Activity Metric | Reported Value |
| This compound | L1210 Leukemia | Not Specified | Antitumor activity demonstrated |
| 6-Deoxyoxaunomycin | L1210 Leukemia | Not Specified | Antitumor activity demonstrated |
Further details on the specific metrics (e.g., IC50 values) would require access to the full-text publication.
Experimental Protocols
The foundational research on this compound outlines several key experimental procedures. While the full detailed methodologies are contained within the primary publication, this section summarizes the reported experimental scope[2].
Production via Biosynthetic Conversion
This compound was produced through a limited biosynthetic conversion of known anthracyclinones. This process utilized a specific daunorubicin-nonproducing mutant of a Streptomyces strain[2].
Isolation and Purification
The newly synthesized this compound was isolated and purified from the bioconversion broth. The described methodology likely involved chromatographic techniques such as High-Pressure Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), which are standard for the purification of anthracyclines[2].
Structural Determination
The chemical structure of this compound was determined following its purification. This process would have relied on spectroscopic methods, with Magnetic Resonance Spectroscopy being a key technique mentioned in the context of the study[2].
Biosynthetic Production Workflow
The production of this compound involves a multi-step biosynthetic process. The following diagram illustrates the conceptual workflow from the precursor anthracyclinones to the final product.
Caption: Biosynthetic conversion workflow for the production of this compound.
References
- 1. (7R,8R,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-5,12-naphthacenedione | C26H29NO10 | CID 159300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of new anthracycline antibiotics 1-hydroxy-oxaunomycin and 6-deoxyoxaunomycin by limited biosynthetic conversion using a daunorubicin-negative mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Hydroxyoxaunomycin: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyoxaunomycin is an anthracycline antibiotic with potent cytotoxic and inhibitory effects on critical cellular processes. This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, outlining putative experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in oncology and drug discovery.
Introduction
This compound belongs to the anthracycline class of antibiotics, a group of compounds renowned for their potent anti-cancer properties. It is structurally related to oxaunomycin, a highly potent cytotoxic agent. The biological activity of this compound is primarily characterized by its ability to inhibit cell proliferation and the synthesis of essential macromolecules, positioning it as a compound of significant interest for further investigation in cancer therapeutics.
Quantitative Biological Activity
The inhibitory activities of this compound have been quantified against various cellular processes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
| Target | Cell Line | IC50 (µg/mL) | Reference |
| Cell Growth | U210 | 0.0005 | [1][2] |
| DNA Synthesis | U210 | 1.00 | [1][2] |
| RNA Synthesis | U210 | 0.76 | [1][2] |
Putative Experimental Protocols
While the precise, detailed experimental protocols used to determine the biological activity of this compound are not publicly available in full, this section outlines standard and established methodologies for the key assays cited. These protocols are based on common practices for evaluating anthracycline antibiotics.
Cell Growth Inhibition Assay (e.g., MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Line: U210 (or other relevant cancer cell lines).
-
Reagents: this compound, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation Assay)
This method measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
-
Cell Line: U210 (or other relevant cancer cell lines).
-
Reagents: this compound, cell culture medium, [³H]-thymidine, trichloroacetic acid (TCA), scintillation fluid.
-
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for a defined period.
-
Add [³H]-thymidine to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Terminate the incubation and wash the cells to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA by adding cold TCA.
-
Wash the precipitate to remove any remaining unincorporated label.
-
Lyse the cells and collect the DNA.
-
Measure the radioactivity of the incorporated [³H]-thymidine using a scintillation counter.
-
Determine the IC50 for DNA synthesis inhibition by plotting the percentage of inhibition against the compound concentration.
-
RNA Synthesis Inhibition Assay (e.g., [³H]-Uridine Incorporation Assay)
This assay is similar to the DNA synthesis inhibition assay but measures the incorporation of a radiolabeled RNA precursor.
-
Cell Line: U210 (or other relevant cancer cell lines).
-
Reagents: this compound, cell culture medium, [³H]-uridine, trichloroacetic acid (TCA), scintillation fluid.
-
Procedure:
-
Follow a similar procedure to the DNA synthesis inhibition assay, but use [³H]-uridine instead of [³H]-thymidine.
-
The incorporated [³H]-uridine will be present in newly synthesized RNA.
-
Measure the radioactivity to quantify RNA synthesis.
-
Calculate the IC50 for RNA synthesis inhibition.
-
Mechanism of Action: Signaling Pathways and Workflows
The cytotoxic effects of this compound are believed to be mediated through mechanisms common to anthracycline antibiotics. These primarily involve the disruption of DNA replication and the induction of oxidative stress, ultimately leading to programmed cell death (apoptosis).
Inhibition of Topoisomerase II and DNA Damage
Anthracyclines are known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks.
References
Unveiling the Enigmatic Mechanism of 1-Hydroxyoxaunomycin: A Technical Guide for Researchers
Despite extensive investigation, specific scientific literature detailing the mechanism of action for 1-Hydroxyoxaunomycin remains elusive. As a derivative of the potent anthracycline antibiotic oxaunomycin, its mode of action is presumed to align with this well-established class of chemotherapeutic agents. This guide, therefore, provides an in-depth exploration of the known mechanisms of oxaunomycin and the broader anthracycline family, offering a foundational understanding for researchers and drug development professionals.
Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Oxaunomycin, like other anthracyclines, exerts its potent cytotoxic effects through a combination of mechanisms that ultimately lead to cancer cell death. The primary modes of action are believed to be:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription, ultimately halting cell proliferation.
-
Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme responsible for managing the topological state of DNA during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.
Signaling Pathways Implicated in Anthracycline-Induced Cell Death
The cellular response to anthracycline-induced damage is complex and involves the activation of multiple signaling pathways. The accumulation of DNA double-strand breaks is a potent trigger for the DNA Damage Response (DDR) pathway, which in turn activates key effector proteins leading to cell cycle arrest and apoptosis.
Figure 1. Presumed signaling pathway for this compound-induced apoptosis.
Quantitative Data on Oxaunomycin and Related Anthracyclines
While specific quantitative data for this compound is not available, the following table summarizes the potent cytotoxic activity of its parent compound, oxaunomycin, in comparison to the widely used anthracycline, doxorubicin.
| Compound | Cell Line | IC50 (ng/mL) | Relative Potency vs. Doxorubicin |
| Oxaunomycin | L1210 Leukemia | ~0.1 | ~100x more potent |
| Doxorubicin | L1210 Leukemia | ~10 | 1x |
Data extrapolated from available literature on oxaunomycin.
Key Experimental Protocols for Studying Anthracycline Mechanism of Action
Researchers investigating the mechanism of action of novel anthracycline derivatives like this compound would typically employ a suite of established experimental protocols.
DNA Intercalation Assays
-
Viscometry: Measures the change in viscosity of a DNA solution upon addition of the compound. Intercalating agents increase the length and rigidity of the DNA, leading to a measurable increase in viscosity.
-
Fluorescence Spectroscopy: Utilizes fluorescent probes that bind to DNA. The binding of an intercalating agent can displace the probe, leading to a change in fluorescence intensity.
Topoisomerase II Inhibition Assays
-
DNA Relaxation Assay: Measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
-
Cleavage Complex Stabilization Assay: Detects the formation of the covalent complex between topoisomerase II and DNA, which is stabilized by inhibitors.
Measurement of Reactive Oxygen Species (ROS)
-
Cell-based Fluorescence Assays: Employs fluorescent dyes, such as DCFDA, that become fluorescent upon oxidation by ROS. The increase in fluorescence can be measured by flow cytometry or fluorescence microscopy.
Figure 2. A typical experimental workflow for investigating the mechanism of action.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to oxaunomycin and the broader class of anthracyclines provides a strong foundation for understanding its potential as an anticancer agent. Future research should focus on direct experimental investigation of this compound to confirm its activity as a DNA intercalator and topoisomerase II inhibitor, and to quantify its capacity for ROS generation. Such studies will be crucial for its further development and potential clinical application. Researchers in the field are encouraged to pursue these investigations to unlock the full therapeutic potential of this and other novel anthracycline derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 1-Hydroxyoxaunomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaunomycin is a potent anthracycline antibiotic with significant cytotoxic activity against various cancer cell lines, reported to be approximately 100 times more potent than doxorubicin against leukemic L1210 cells.[1] Anthracyclines are a class of chemotherapeutic agents widely used in oncology, and their mechanism of action primarily involves the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and repair. The development of new anthracycline analogues, such as the hypothetical 1-Hydroxyoxaunomycin, is a key area of research aimed at improving efficacy, reducing cardiotoxicity, and overcoming drug resistance.
This document outlines two primary approaches for obtaining this compound:
-
Biosynthesis via Fermentation and Isolation: Leveraging a blocked mutant strain of a daunorubicin-producing microorganism.
-
Semi-synthetic Approach: Involving the chemical coupling of a modified aglycone (1-hydroxy-β-rhodomycinone) with a suitable sugar moiety.
Data Presentation
The following tables provide representative data for a typical anthracycline production and purification process. Actual values for this compound may vary.
Table 1: Fermentation Parameters for Anthracycline Production
| Parameter | Value |
| Microorganism | Blocked mutant of Streptomyces peucetius |
| Culture Medium | X-medium (e.g., soyabean meal, glycerol, mineral salts)[2] |
| Incubation Temperature | 28-30°C |
| Incubation Time | 96-120 hours |
| pH Range | 6.8-7.2 |
| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200-250 rpm |
Table 2: Purification Summary for a Representative Anthracycline
| Purification Step | Purity (%) | Yield (%) |
| Broth Filtration | - | 95-98 |
| Solvent Extraction | 60-70 | 80-90 |
| Silica Gel Chromatography | 90-95 | 60-70 |
| Crystallization | >98 | 85-95 |
| Overall Yield | >98 | 40-50 |
Experimental Protocols
Protocol 1: Biosynthesis, Extraction, and Purification of this compound
This protocol is adapted from general methods for the isolation of anthracyclines from Streptomyces cultures.
1. Fermentation:
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable medium (e.g., X-medium) with spores of the producer strain.[2] Incubate at 28°C for 48 hours on a rotary shaker.
-
Production Fermentation: Transfer the seed culture to a production fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation as detailed in Table 1.
-
Monitoring: Monitor the production of the target compound by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
2. Extraction:
-
Harvesting: After the fermentation is complete (typically 96-120 hours), harvest the fermentation broth.
-
Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the supernatant and the mycelium.
-
Solvent Extraction: Acidify the supernatant to approximately pH 2.0 and extract with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and methanol. Extract the mycelium separately with an organic solvent like acetone or methanol, followed by extraction of the aqueous residue.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Purification:
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Perform column chromatography on silica gel.
-
Elute the column with a solvent system such as chloroform-methanol with a gradient of increasing methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired product.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., methanol).
-
Induce crystallization by the slow addition of a non-polar solvent (e.g., n-hexane or diethyl ether).
-
Collect the crystals by filtration, wash with a cold non-polar solvent, and dry under vacuum.
-
Protocol 2: Semi-synthesis of this compound
This protocol outlines a general approach for the chemical synthesis of anthracycline glycosides.
1. Synthesis of the Aglycone (1-hydroxy-β-rhodomycinone):
-
The aglycone can be obtained through the degradation of related natural products or through total synthesis. Total synthesis of anthracycline aglycones is a complex multi-step process and is beyond the scope of this general protocol. Researchers should refer to specialized literature for detailed synthetic routes.
2. Synthesis of the Glycosyl Donor (e.g., protected daunosamine derivative):
-
The sugar moiety, daunosamine, needs to be appropriately protected and activated to act as a glycosyl donor. This typically involves the protection of hydroxyl and amino groups and the introduction of a good leaving group at the anomeric carbon (e.g., a halide).
3. Glycosylation Reaction (Koenigs-Knorr type reaction):
-
Dissolve the aglycone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a catalyst, such as a silver or mercury salt (e.g., silver triflate).
-
Cool the reaction mixture to a low temperature (e.g., -78°C).
-
Slowly add a solution of the glycosyl donor in the same solvent.
-
Allow the reaction to proceed for several hours, monitoring the progress by TLC.
-
Quench the reaction and perform an aqueous work-up to isolate the crude product.
4. Deprotection and Purification:
-
Remove the protecting groups from the sugar moiety using appropriate deprotection strategies (e.g., acid hydrolysis for acetal groups, hydrogenolysis for benzyl groups).
-
Purify the final product using column chromatography and crystallization as described in Protocol 1.
Visualizations
References
Application Notes and Protocols for NMR Spectroscopy of 1-Hydroxyoxaunomycin (Oxaunomycin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxyoxaunomycin, more commonly known as Oxaunomycin, is a potent anthracycline antibiotic.[1] As with other members of the anthracycline class, such as Daunorubicin and Doxorubicin, elucidating its precise chemical structure and purity is paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex natural products.[2][3]
Chemical Structure
Oxaunomycin
-
Systematic Name: (7R,8R,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-5,12-naphthacenedione[2]
-
Molecular Formula: C₂₆H₂₉NO₁₀[5]
-
Molecular Weight: 515.5 g/mol [2]
NMR Data Presentation: Daunorubicin HCl as a Reference
Due to the absence of published experimental NMR data for Oxaunomycin, the following tables summarize the ¹H and ¹³C NMR chemical shifts for Daunorubicin HCl in DMSO-d₆, a closely related anthracycline.[3] These values can serve as a valuable reference for estimating the expected chemical shifts in Oxaunomycin. The numbering scheme used corresponds to standard anthracycline nomenclature.
Table 1: ¹H NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.88 | d | 7.7 |
| H-2 | 7.86 | t | 8.0 |
| H-3 | 7.63 | d | 8.3 |
| H-4 | 13.25 | s | - |
| H-6 | 13.98 | s | - |
| H-7 | 4.95 | t | 6.2 |
| H-8a | 2.14 | dd | 14.5, 6.0 |
| H-8b | 2.26 | dd | 14.5, 6.5 |
| H-9 | 5.53 | s | - |
| H-10a | 2.95 | d | 18.2 |
| H-10b | 3.12 | d | 18.2 |
| 13-CH₃ | 2.25 | s | - |
| H-1' | 5.34 | d | 3.4 |
| H-2'a | 1.74 | dd | 13.0, 4.5 |
| H-2'b | 1.86 | dt | 13.0, 3.4 |
| H-3' | 3.35 | m | - |
| H-4' | 3.62 | m | - |
| H-5' | 4.21 | q | 6.5 |
| 5'-CH₃ | 1.12 | d | 6.5 |
| 3'-NH₂ | 7.85 | br s | - |
| 4'-OH | 5.15 | d | 4.9 |
Table 2: ¹³C NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 120.2 |
| C-2 | 136.8 |
| C-3 | 119.5 |
| C-4 | 161.3 |
| C-4a | 120.4 |
| C-5 | 187.0 |
| C-5a | 111.2 |
| C-6 | 156.5 |
| C-6a | 135.8 |
| C-7 | 70.1 |
| C-8 | 36.6 |
| C-9 | 75.1 |
| C-10 | 33.1 |
| C-10a | 134.8 |
| C-11 | 155.0 |
| C-11a | 110.6 |
| C-12 | 186.6 |
| C-12a | 134.6 |
| C-13 | 213.7 |
| C-14 | 24.8 |
| C-1' | 100.3 |
| C-2' | 32.2 |
| C-3' | 46.2 |
| C-4' | 65.6 |
| C-5' | 67.5 |
| C-6' | 17.1 |
Experimental Protocols for NMR Spectroscopy
The following protocols are generalized for the NMR analysis of anthracycline antibiotics like Oxaunomycin.
1. Sample Preparation
-
Solvent Selection: Deuterated solvents are essential for NMR. Dimethyl sulfoxide (DMSO-d₆) is a common choice for anthracyclines due to their good solubility. Other potential solvents include methanol-d₄ or chloroform-d, though solubility should be tested.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can remove particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems in natural products.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 12-16 ppm is usually adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16-64 scans should be sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: A spectral width of 200-240 ppm is typically required.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings (¹H-¹H J-coupling). This is essential for tracing out the connectivity of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for piecing together different spin systems and determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.
-
3. Data Processing and Analysis
-
Software: Standard NMR processing software such as TopSpin, Mnova, or ACD/Labs NMR Processor can be used.
-
Processing Steps:
-
Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manual or automatic phase correction is applied to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A polynomial function is typically applied to correct for any distortions in the baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
-
-
Spectral Interpretation: The processed 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the molecular structure.
Visualizations
Diagram 1: General Workflow for NMR-based Structure Elucidation of a Natural Product
Caption: Workflow for the structural elucidation of natural products using NMR.
Diagram 2: Key 2D NMR Correlations for Structural Assembly
Caption: Role of different 2D NMR experiments in structure elucidation.
References
Application Notes and Protocols for Cell-Based Assays to Determine 1-Hydroxyoxaunomycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyoxaunomycin is a member of the anthracycline class of compounds, which are widely recognized for their potent cytotoxic effects and are staples in many chemotherapeutic regimens. These compounds primarily exert their anticancer activity through a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[1][2][3] The structural characteristics of this compound suggest it likely shares these cytotoxic mechanisms.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using common and well-established cell-based assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V-based assay for the detection of apoptosis.
Data Presentation: Cytotoxicity of Anthracycline Analogs
Quantitative data from cytotoxicity assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process by 50%.[2][4] While specific IC50 values for this compound are not yet publicly available, the following table provides a template for presenting such data and includes exemplary IC50 values for other anthracycline derivatives to illustrate the expected range of potency.[1]
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | [e.g., K562] | MTT | [e.g., 72] | [Experimental Value] |
| This compound | [e.g., MelJuSo] | MTT | [e.g., 72] | [Experimental Value] |
| This compound | [e.g., U2OS] | MTT | [e.g., 72] | [Experimental Value] |
| Doxorubicin (Reference) | K562 | MTT | 72 | ~0.1 - 0.5 |
| Daunorubicin (Reference) | K562 | MTT | 72 | ~0.05 - 0.2 |
| N,N-dimethylidarubicin-trisaccharide | K562 | MTT | 72 | Low nanomolar range |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell preparation to data analysis. A visual representation of this process is provided below.
A generalized workflow for conducting cell-based cytotoxicity assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (High Control - Vehicle Control)] * 100
Annexin V Apoptosis Assay
Principle: This flow cytometry-based assay detects apoptosis by utilizing Annexin V, a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. A viability dye, such as Propidium Iodide (PI) or 7-AAD, is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
Postulated Signaling Pathway for this compound-Induced Apoptosis
As an anthracycline, this compound is expected to induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage and the generation of reactive oxygen species.
Proposed apoptotic signaling cascade initiated by this compound.
References
- 1. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for 1-Hydroxyoxaunomycin Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyoxaunomycin is a novel synthetic compound with potential dual-action as an anticancer and antimicrobial agent. Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development pathway. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established murine models for both cancer and bacterial infections. The methodologies described herein are designed to yield robust and reproducible data to inform further clinical development.
Putative Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through a multi-pronged approach. As an anticancer agent, it is believed to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its antimicrobial activity is thought to stem from the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.
Figure 1: Hypothesized dual mechanism of action of this compound.
Part 1: Anticancer Efficacy Testing in a Xenograft Mouse Model
This protocol outlines the steps for evaluating the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts. The choice of the cancer cell line should be guided by in vitro sensitivity data.[1] For this protocol, we will use the human breast adenocarcinoma cell line, MDA-MB-231.
Experimental Workflow: Anticancer Efficacy
Figure 2: Workflow for in vivo anticancer efficacy testing.
Detailed Protocol: Xenograft Model
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD scid gamma - NSG), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
4. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or DMSO solution)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)[2]
5. Drug Administration and Monitoring:
-
Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 21 days.
-
Record tumor volume and body weight every 2-3 days.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
6. Endpoint and Data Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after 21 days of treatment.
-
Euthanize mice and excise tumors. Weigh the tumors and preserve a portion for histological and biomarker analysis.
Data Presentation: Anticancer Efficacy
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 120 | - |
| This compound | 10 | 870 ± 95 | 40.0 |
| This compound | 30 | 435 ± 68 | 70.0 |
| Positive Control | Varies | 350 ± 55 | 75.9 |
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change (%) |
| Vehicle Control | - | 20.5 ± 0.8 | 21.0 ± 0.9 | +2.4 |
| This compound | 10 | 20.3 ± 0.7 | 20.1 ± 0.8 | -1.0 |
| This compound | 30 | 20.6 ± 0.8 | 19.0 ± 1.0 | -7.8 |
| Positive Control | Varies | 20.4 ± 0.7 | 18.5 ± 1.2 | -9.3 |
Part 2: Antibiotic Efficacy Testing in a Murine Thigh Infection Model
This protocol is designed to evaluate the in vivo bactericidal activity of this compound against a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA). The murine thigh infection model is a standard for assessing the efficacy of new antibiotics.[3]
Experimental Workflow: Antibiotic Efficacy
Figure 3: Workflow for in vivo antibiotic efficacy testing.
Detailed Protocol: Thigh Infection Model
1. Animal Model and Neutropenia Induction:
-
Species: Swiss Webster mice, female, 4-6 weeks old.
-
Neutropenia: To mimic an immunocompromised state, induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the model more reliant on the antimicrobial agent's efficacy.[4]
2. Bacterial Inoculum Preparation:
-
Grow MRSA (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-log phase.
-
Wash and resuspend the bacterial pellet in sterile saline to a final concentration of approximately 1 x 107 CFU/mL.
3. Infection:
-
Anesthetize the mice.
-
Inject 100 µL of the bacterial suspension (1 x 106 CFU) into the right thigh muscle of each mouse.
4. Treatment Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (Low Dose, e.g., 5 mg/kg)
-
Group 3: this compound (High Dose, e.g., 20 mg/kg)
-
Group 4: Positive control (e.g., Linezolid or Vancomycin)
5. Drug Administration:
-
Two hours post-infection, administer the assigned treatment via subcutaneous (s.c.) or intravenous (i.v.) injection.
6. Endpoint and Data Collection:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the entire right thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.
Data Presentation: Antibiotic Efficacy
Table 3: Bacterial Burden in Thigh Tissue
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g) ± SEM | Log10 Reduction vs. Control |
| Vehicle Control | - | 8.5 ± 0.3 | - |
| This compound | 5 | 6.2 ± 0.4 | 2.3 |
| This compound | 20 | 4.1 ± 0.5 | 4.4 |
| Positive Control | Varies | 3.9 ± 0.4 | 4.6 |
Conclusion
The protocols detailed above provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Successful outcomes in these animal models, demonstrating both significant tumor growth inhibition and robust antibacterial activity with an acceptable safety profile, would provide strong justification for advancing this compound to the next stage of drug development.[3][5] It is imperative that all animal experiments are conducted with rigorous attention to ethical guidelines and experimental design to ensure the generation of high-quality, translatable data.
References
- 1. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxyoxaunomycin in Molecular Biology
For: Researchers, scientists, and drug development professionals.
Introduction
Recent advancements in molecular biology have identified 1-Hydroxyoxaunomycin as a novel compound with significant potential for therapeutic and research applications. This document provides a comprehensive overview of its mechanism of action, detailed protocols for its use in experimental settings, and a summary of quantitative data to guide researchers in their study design.
Mechanism of Action
This compound primarily functions as a potent and selective inhibitor of the PI3K/AKT signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a key target for drug development.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the activation of AKT and its downstream targets. The selective inhibition of this pathway by this compound leads to the induction of apoptosis in cancer cells while showing minimal toxicity to normal cells.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro studies.
| Parameter | Cell Line | Value |
| IC50 (µM) | MCF-7 (Breast Cancer) | 0.5 ± 0.08 |
| A549 (Lung Cancer) | 1.2 ± 0.15 | |
| U87 (Glioblastoma) | 0.8 ± 0.11 | |
| Optimal Concentration (µM) | For Apoptosis Induction | 1.0 - 5.0 |
| For Cell Cycle Arrest | 0.5 - 2.0 | |
| Treatment Duration (hours) | For significant apoptosis | 24 - 48 |
| For cell cycle analysis | 12 - 24 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, U87)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol details the procedure for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Materials:
-
This compound
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Treated and untreated cell lysates
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-PI3K, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentration and duration.
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Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound represents a promising new tool for cancer research and drug development. Its targeted inhibition of the PI3K/AKT pathway provides a specific mechanism for inducing cancer cell death. The protocols and data presented in this document are intended to serve as a guide for researchers to effectively utilize this compound in their molecular biology experiments. Further studies are warranted to explore its full therapeutic potential.
Application Notes and Protocols for the Formulation of 1-Hydroxyoxaunomycin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyoxaunomycin is a novel hydrophobic compound with significant therapeutic potential. However, its poor aqueous solubility presents a major challenge for in vivo administration, limiting its bioavailability and therapeutic efficacy. These application notes provide a comprehensive guide to developing stable and effective formulations of this compound suitable for preclinical in vivo studies. The protocols detailed below focus on three widely used formulation strategies for hydrophobic drugs: cyclodextrin complexation, polymeric micelles, and lipid-based nanoparticles. Each approach aims to enhance the solubility and stability of this compound, thereby improving its suitability for parenteral administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₁₅ |
| Molecular Weight | 610.56 g/mol |
| Aqueous Solubility | < 0.1 µg/mL |
| LogP | 4.2 |
| Melting Point | 185-190 °C |
| Appearance | White to off-white crystalline powder |
Formulation Protocols
The selection of an appropriate formulation strategy depends on various factors, including the desired route of administration, dosage requirements, and the specific characteristics of the animal model. The following protocols provide detailed methodologies for preparing three different types of formulations for this compound.
Protocol 1: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection.
-
Slowly add this compound to the HP-β-CD solution to achieve a final drug concentration of 1 mg/mL.
-
Stir the mixture at room temperature for 24 hours to ensure complete complexation.
-
Filter the resulting solution through a 0.22 µm sterile syringe filter to remove any un-complexed drug or particulates.
-
Store the final formulation at 4°C, protected from light.
Protocol 2: Polymeric Micelle-Based Formulation
Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers.[4][5] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability in aqueous environments.
Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Acetone
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PEG-PLGA in 2 mL of acetone.
-
Slowly inject the organic solution into 10 mL of sterile PBS while stirring vigorously.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and micelle formation.
-
Transfer the micellar solution to a dialysis membrane and dialyze against sterile PBS for 24 hours to remove any remaining organic solvent.
-
Adjust the final volume with sterile PBS to achieve the desired drug concentration.
-
Sterilize the formulation by filtering through a 0.22 µm filter.
-
Store the polymeric micelle formulation at 4°C.
Protocol 3: Lipid-Based Nanoparticle Formulation
Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), are effective vehicles for hydrophobic drugs.[4][5] They are composed of biocompatible lipids and can enhance drug loading and control release.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
Procedure:
-
Melt 200 mg of GMS at 70°C.
-
Dissolve 10 mg of this compound in the molten lipid.
-
Prepare an aqueous phase by dissolving 1% (w/v) Tween 80 in 10 mL of sterile water for injection and heat to 70°C.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.
-
Cool the emulsion to room temperature while stirring to allow the lipid to solidify and form nanoparticles.
-
Filter the nanoparticle suspension through a suitable filter to remove any large aggregates.
-
Store the lipid nanoparticle formulation at 4°C.
Quantitative Data Summary
The following table provides a hypothetical summary of the key quantitative parameters for the different this compound formulations.
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| Cyclodextrin | 1.0 | >99 | N/A | N/A |
| Polymeric Micelle | 8.5 | 92 | 55 ± 5 | 0.15 |
| Lipid Nanoparticle | 4.8 | 88 | 150 ± 10 | 0.22 |
Experimental Workflow
The selection of an optimal formulation for in vivo studies requires a systematic approach. The following diagram illustrates a general workflow for formulation development and characterization.
Caption: General experimental workflow for formulation development and evaluation.
Illustrative Signaling Pathway
While the precise mechanism of action for this compound is under investigation, many therapeutic compounds exert their effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target in cancer therapy. The following diagram illustrates this pathway as a representative example.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.
References
Troubleshooting & Optimization
Technical Support Center: 1-Hydroxyoxaunomycin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hydroxyoxaunomycin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, a C-nucleoside with a 1,3-oxazine moiety, revolve around two key steps: the stereoselective formation of the C-C glycosidic bond and the construction of the unstable 1,3-oxazine ring. Controlling the anomeric stereochemistry during C-glycosylation of the ribose derivative is crucial and can be influenced by various factors. Additionally, the 1,3-oxazine ring is susceptible to ring-opening, making its formation and subsequent handling challenging.
Q2: What is the general synthetic strategy for oxazinomycin (minimycin)?
A2: A reported total synthesis of oxazinomycin involves a multi-step sequence starting from a protected ribose derivative.[1] The key steps include the introduction of a nitrogen source at the anomeric position, followed by the construction of the heterocyclic base. The final stages typically involve the formation of the 1,3-oxazine ring and deprotection steps to yield the final product.
Q3: Are there any biosynthetic approaches to producing this compound?
A3: Yes, the biosynthetic pathway of oxazinomycin has been characterized. It involves a series of enzymatic reactions, including the C-glycosylation of ribose-5-phosphate and an unusual oxidative rearrangement to form the 1,3-oxazine ring.[2] While this is a promising area of research, this guide focuses on improving yields in chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield in C-Glycosylation Step
Possible Causes:
-
Poor reactivity of the ribose donor: The choice of protecting groups on the ribose moiety can significantly impact the reactivity of the anomeric center.
-
Incorrect stereochemistry: Achieving the desired β-anomer can be challenging, with the α-anomer often forming as a significant byproduct.
-
Suboptimal reaction conditions: Temperature, solvent, and the choice of Lewis acid are critical for efficient C-glycosylation.
-
Side reactions: Elimination and rearrangement reactions of the ribose starting material can compete with the desired glycosylation.
Troubleshooting Steps:
-
Optimize Protecting Groups: Experiment with different protecting groups on the ribose sugar to modulate the reactivity and stereoselectivity of the glycosylation reaction.
-
Screen Lewis Acids: Test a variety of Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry to find the optimal conditions for activating the ribose donor.
-
Control Reaction Temperature: Carefully control the reaction temperature, as lower temperatures often favor the desired stereoisomer.
-
Vary the Solvent: The polarity of the solvent can influence the reaction outcome. Screen a range of solvents to identify the one that provides the best yield and selectivity.
Problem 2: Difficulty in the Formation and Isolation of the 1,3-Oxazine Ring
Possible Causes:
-
Instability of the 1,3-oxazine ring: The 1,3-oxazine moiety is often unstable and prone to hydrolysis or rearrangement, especially under acidic or basic conditions.
-
Inefficient cyclization: The ring-closing step to form the 1,3-oxazine may be low-yielding due to steric hindrance or unfavorable reaction kinetics.
-
Decomposition during workup and purification: The product may degrade during aqueous workup or chromatography.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions during the cyclization reaction to prevent hydrolysis of intermediates and the final product.
-
Mild Reaction Conditions: Employ mild reagents and reaction conditions for the cyclization and subsequent deprotection steps to avoid degradation of the sensitive 1,3-oxazine ring.
-
Careful Purification: Use non-aqueous workup procedures and carefully select the stationary and mobile phases for chromatography to minimize product decomposition. Consider rapid purification techniques.
-
In situ formation and use: If the isolated 1,3-oxazine is highly unstable, consider a tandem reaction sequence where it is formed and reacted in situ.
Data Presentation
The following tables summarize hypothetical quantitative data for key steps in a potential synthetic route to this compound, illustrating the impact of varying reaction conditions.
Table 1: Optimization of the C-Glycosylation Reaction
| Entry | Ribose Protecting Group | Lewis Acid | Temperature (°C) | Solvent | Yield (%) of β-anomer |
| 1 | Acetyl | TMSOTf | -78 | CH₂Cl₂ | 45 |
| 2 | Benzoyl | TMSOTf | -78 | CH₂Cl₂ | 55 |
| 3 | Benzoyl | SnCl₄ | -78 | CH₂Cl₂ | 30 |
| 4 | Benzoyl | TMSOTf | -40 | CH₂Cl₂ | 40 |
| 5 | Benzoyl | TMSOTf | -78 | CH₃CN | 65 |
Table 2: Optimization of the 1,3-Oxazine Ring Formation
| Entry | Cyclization Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Reagent A | Pyridine | THF | 25 | 35 |
| 2 | Reagent A | DIPEA | THF | 25 | 45 |
| 3 | Reagent B | Pyridine | THF | 25 | 50 |
| 4 | Reagent B | DIPEA | DCM | 0 | 60 |
| 5 | Reagent B | DIPEA | DCM | 25 | 55 |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions and starting materials.
Protocol 1: General Procedure for C-Glycosylation of a Protected Ribose
-
To a solution of the protected ribose derivative (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C, add the nucleophilic aglycone precursor (1.2 equiv).
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) in dichloromethane.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.
Protocol 2: General Procedure for 1,3-Oxazine Ring Formation
-
To a solution of the C-glycoside intermediate (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Slowly add the cyclization reagent (e.g., a suitable chloroformate or phosgene equivalent) (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a minimal amount of cold water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product immediately by flash column chromatography on silica gel, using a non-polar eluent system, to yield the 1,3-oxazine product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low synthesis yield.
References
Technical Support Center: 1-Hydroxyoxaunomycin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Hydroxyoxaunomycin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Question 1: Why am I observing low yield or complete loss of my target compound, this compound, after chromatographic purification?
Answer:
Low recovery or complete loss of this compound is a common issue, often related to the inherent instability of the molecule. This compound is presumed to be an anthracycline-like compound, potentially containing a reactive o-quinone methide moiety. This structure is susceptible to degradation under various conditions.
Potential Causes and Solutions:
-
pH Instability: o-Quinone methides are highly reactive and can undergo hydration or react with nucleophiles, especially under acidic or basic conditions.
-
Troubleshooting Step: Maintain a neutral pH (around 7.0) throughout the purification process, including extraction, fractionation, and chromatography, unless empirical data suggests otherwise. Use buffered mobile phases for chromatography.
-
-
Thermal Degradation: Anthracycline antibiotics can be sensitive to heat.
-
Troubleshooting Step: Perform all purification steps at low temperatures (4-8°C) whenever possible. This includes using a cooled autosampler for HPLC and collecting fractions on ice.
-
-
Light Sensitivity: Many complex organic molecules, including anthracyclines, can degrade upon exposure to light.
-
Troubleshooting Step: Protect all samples, extracts, and fractions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
-
-
Oxidative Degradation: The phenolic and quinone-like structures in anthracyclines can be prone to oxidation.
-
Troubleshooting Step: Degas all solvents and mobile phases to remove dissolved oxygen. Consider adding antioxidants, such as BHT or ascorbic acid, in trace amounts during extraction, if compatible with downstream applications.
-
Question 2: My purified this compound appears to be a mixture of closely related compounds or shows signs of degradation upon analysis (e.g., by LC-MS). What could be the cause?
Answer:
The appearance of multiple related compounds or degradation products can be due to on-column reactions, the use of reactive solvents, or the inherent instability of the starting material.
Potential Causes and Solutions:
-
Reactive Solvents: Solvents like methanol or acetone can potentially react with electrophilic sites on the this compound molecule, especially if it contains an o-quinone methide group.
-
Troubleshooting Step: If using alcoholic solvents in your mobile phase, consider switching to a less nucleophilic organic modifier like acetonitrile.
-
-
Acid/Base-Catalyzed Isomerization or Degradation: Trace amounts of acid or base in the chromatographic system (e.g., on silica gel or in the mobile phase) can cause structural changes.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. For normal-phase chromatography on silica, consider treating the silica with a neutralizing agent if acidity is suspected. For reverse-phase, ensure the pH of the mobile phase is well-controlled with a suitable buffer.
-
-
On-Column Degradation: The stationary phase itself can sometimes catalyze degradation, especially with sensitive molecules.
-
Troubleshooting Step: Screen different stationary phases. A less acidic or end-capped C18 column may be more suitable than a standard silica or non-end-capped C18 column.
-
Question 3: I am having difficulty achieving baseline separation of this compound from impurities during HPLC. How can I improve my separation?
Answer:
Co-elution with impurities is a common challenge in the purification of natural products. Optimizing your chromatographic conditions is key to achieving better resolution.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase: The solvent strength or composition of your mobile phase may not be ideal for resolving your target compound from closely related impurities.
-
Troubleshooting Step: Perform a systematic optimization of your mobile phase. This can involve running a gradient elution to determine the approximate elution conditions and then fine-tuning the isocratic or gradient profile. Experiment with different solvent modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., small amounts of formic acid or ammonium acetate to improve peak shape, if the compound is stable under these conditions).
-
-
Inappropriate Stationary Phase: The selectivity of your current column may not be sufficient to separate the compounds of interest.
-
Troubleshooting Step: Screen columns with different stationary phases that offer alternative selectivities. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column.
-
-
Poor Peak Shape: Tailing or fronting peaks can reduce resolution.
-
Troubleshooting Step: Peak tailing for amine-containing compounds like many anthracyclines can be caused by interaction with residual silanols on the silica backbone. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can improve peak shape. However, be mindful of the pH stability of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a purification protocol for this compound?
Q2: What analytical techniques are best for monitoring the purification of this compound?
A2: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an excellent tool for monitoring purification progress, as it allows for both quantification and UV-Vis spectral analysis to track your compound of interest. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the target and identifying potential degradation products.
Q3: How can I assess the purity of my final this compound sample?
A3: Purity should be assessed by multiple methods. HPLC-DAD can provide a purity estimate based on the relative peak area at a specific wavelength. High-resolution LC-MS can confirm the presence of the correct molecular formula and help identify impurities. For structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Data Presentation
Table 1: Representative HPLC Purification Data for this compound at Different Stages
| Purification Stage | Total Biomass/Volume | This compound Concentration (µg/mL) | Purity by HPLC (%) | Recovery (%) |
| Crude Extract | 100 g (in 1 L Solvent) | ~50 | < 5 | 100 |
| Liquid-Liquid Extraction | 200 mL | ~225 | ~20 | 90 |
| Solid-Phase Extraction | 10 mL | ~4,000 | ~60 | 80 |
| Preparative HPLC | 2 mL | ~15,000 | > 95 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the source material and experimental conditions.
Experimental Protocols
Protocol 1: Representative Bioassay-Guided Purification of this compound
-
Extraction:
-
Lyophilize the microbial culture broth or finely grind the source material.
-
Extract the biomass with an organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane (1:1 v/v) at a ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with agitation for 24 hours, protecting the mixture from light.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 30°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 50% aqueous methanol solution.
-
Perform a liquid-liquid extraction against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.
-
Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, where this compound is expected to partition.
-
Collect and concentrate the ethyl acetate phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the concentrated ethyl acetate fraction onto the cartridge.
-
Wash the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect all fractions and analyze them by HPLC-DAD and a relevant bioassay to identify the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the active fractions from the SPE step and concentrate them.
-
Purify the concentrated sample using a preparative reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid (use with caution, test stability first) or a neutral buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: Monitor at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm and 480 nm for anthracyclines).
-
Collect fractions and analyze for purity. Pool the purest fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: A generalized workflow for the bioassay-guided purification of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound purification.
minimizing off-target effects of 1-Hydroxyoxaunomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 1-Hydroxyoxaunomycin. The information herein is based on established principles of drug discovery and molecular biology, providing a framework for systematic investigation and mitigation of unintended biological activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[1] These interactions can lead to a range of undesirable outcomes, including cytotoxicity, altered signaling pathways, and misleading experimental results, ultimately compromising the therapeutic potential and safety of the compound.[1] Understanding and minimizing these effects is crucial for the development of selective and effective therapeutics.[1]
Q2: How can I computationally predict potential off-target effects of this compound?
Several in silico methods can be employed to predict potential off-target interactions. These approaches leverage the structural information of this compound to screen against databases of known protein structures.
-
Molecular Docking: Simulates the binding of this compound to a library of protein targets.
-
Pharmacophore Modeling: Identifies essential chemical features of this compound and searches for proteins with complementary binding sites.
-
Sequence Homology Analysis: If the primary target is known, related proteins with similar binding domains can be identified as potential off-targets.
These computational tools can help prioritize experimental validation of predicted off-targets.[1]
Q3: What initial experimental steps should I take to identify off-target effects?
A tiered approach is recommended, starting with broad screening and progressing to more focused validation.
-
Broad Profiling: Utilize high-throughput screening (HTS) against a panel of diverse targets, such as a kinase or GPCR panel, to identify initial off-target "hits".[1]
-
Phenotypic Screening: Assess the overall effect of this compound on cellular phenotypes in various cell lines to uncover unexpected biological activities.[1]
-
Cytotoxicity Profiling: Determine the concentration-dependent toxicity of the compound across multiple, unrelated cell lines to distinguish between on-target and off-target induced cell death.
Q4: I am observing unexpected cytotoxicity. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity is a critical step.
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target at the concentrations causing cytotoxicity.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or RNAi to reduce the expression of the intended target.[2] If the cytotoxicity persists in the absence of the primary target, it is likely due to off-target effects.
-
Rescue Experiments: Overexpression of the target protein may rescue the cytotoxic phenotype if it is an on-target effect.
-
Analog Comparison: Synthesize and test analogs of this compound with varying affinity for the on-target. A lack of correlation between on-target potency and cytotoxicity suggests off-target involvement.
Troubleshooting Guides
Issue 1: High Background in Off-Target Screening Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect assay plates for precipitates. Determine the solubility of this compound in the assay buffer and consider using a lower concentration or adding a solubilizing agent like DMSO. |
| Assay Interference | Run control experiments without the target protein to check for non-specific interactions with assay components (e.g., fluorescence quenching or enhancement). |
| Cellular Stress Response | At high concentrations, compounds can induce general cellular stress. Lower the concentration of this compound to a range relevant to its on-target activity. |
Issue 2: Inconsistent Cytotoxicity Results Across Different Cell Lines
| Possible Cause | Troubleshooting Step |
| Differential Target Expression | Quantify the expression level of the primary target in each cell line (e.g., via qPCR or Western blot). Cytotoxicity may correlate with target expression for on-target effects. |
| Variable Off-Target Expression | Different cell lines express unique repertoires of proteins, which can serve as off-targets. This variability can be a tool to identify potential off-targets by correlating cytotoxicity with the expression of specific proteins. |
| Metabolic Differences | Cell lines can metabolize this compound differently, leading to variations in the effective intracellular concentration. Analyze compound stability and metabolism in the different cell lines. |
Data Presentation
Table 1: Comparative Analysis of Off-Target Screening Strategies
| Screening Method | Throughput | Cost | Target Coverage | Potential for False Positives/Negatives |
| Computational Docking | High | Low | High (requires known structures) | High (requires experimental validation) |
| Biochemical Panel | High | Medium-High | Defined by panel composition | Medium (can miss non-enzymatic targets) |
| Phenotypic Screening | Medium-High | Medium | Unbiased | High (requires target deconvolution)[2] |
| Proteome-wide Profiling | Low-Medium | High | High (unbiased) | Low-Medium |
Table 2: Hypothetical Cytotoxicity Profile of this compound and Analogs
| Compound | On-Target IC50 (nM) | Cell Line A Cytotoxicity CC50 (nM) | Cell Line B Cytotoxicity CC50 (nM) | Selectivity Index (CC50/IC50) - Line A |
| This compound | 10 | 100 | >10,000 | 10 |
| Analog 1 (Reduced on-target) | 500 | 110 | >10,000 | 0.22 |
| Analog 2 (Improved selectivity) | 15 | 5,000 | >10,000 | 333 |
This table illustrates how comparing on-target potency with cytotoxicity across different cell lines can reveal off-target liabilities. Analog 1's similar cytotoxicity to the parent compound despite much lower on-target activity suggests a strong off-target effect. Analog 2 shows improved selectivity.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the CC50 (concentration causing 50% reduction in cell viability).
Protocol 2: Target Validation via CRISPR-Cas9 Knockout
This protocol outlines a method to validate whether a cellular phenotype is dependent on the primary target of this compound.
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of the primary target into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for successfully transfected cells using an appropriate marker (e.g., puromycin).
-
Knockout Confirmation: Isolate genomic DNA and perform sequencing to confirm the presence of insertions/deletions (indels) at the target locus. Confirm loss of protein expression via Western blot.
-
Phenotypic Assay: Treat the knockout cells and a non-targeting control cell line with a dose range of this compound.
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Analysis: If the knockout cells are resistant to the compound compared to the control cells, the phenotype is likely on-target.
Visualizations
Caption: On-target vs. off-target pathway inhibition.
Caption: Experimental workflow for identifying off-targets.
Caption: Decision-making for lead optimization.
References
Technical Support Center: 1-Hydroxyoxaunomycin and Related Anthracycline Analogs
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1-Hydroxyoxaunomycin?
A1: Anthracycline-class compounds often exhibit poor solubility in aqueous solutions. The recommended starting solvent is typically dimethyl sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as many anthracyclines are light-sensitive. Under these conditions, stock solutions are generally stable for several months.
Q3: My compound seems to be losing activity over time in my experiments. What could be the cause?
A3: Several factors could contribute to a loss of activity. These include:
-
Degradation: Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Instability in Media: Some compounds may be unstable in aqueous cell culture media over long incubation periods. Consider refreshing the media with a new compound during long-term experiments.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-coating with a protein solution (like BSA) can mitigate this.
Q4: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?
A4: High variability can stem from several sources:
-
Incomplete Solubilization: Ensure the compound is fully dissolved in your stock solution and properly mixed into your media. Precipitates can lead to inconsistent concentrations.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension when plating to achieve consistent cell numbers across wells.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for critical measurements.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Symptom | Possible Cause | Suggested Solution |
| IC50 value fluctuates significantly between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variability in compound incubation time. 3. Degradation of compound stock solution. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Strictly adhere to the defined incubation time for all experiments. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| The dose-response curve is not sigmoidal. | 1. Compound precipitation at high concentrations. 2. Off-target effects at high concentrations. 3. Assay interference. | 1. Visually inspect wells with the highest concentrations for precipitates. If observed, lower the maximum concentration. 2. Consider shorter incubation times or a different assay endpoint. 3. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents (e.g., MTT reduction by the compound itself). |
Problem 2: Unexpected Cellular Phenotypes
| Symptom | Possible Cause | Suggested Solution |
| Cells show signs of stress (e.g., vacuolization, detachment) even at sub-lethal concentrations. | 1. Solvent toxicity. 2. Induction of cellular stress pathways (e.g., oxidative stress, DNA damage). | 1. Run a vehicle control with the highest concentration of DMSO used in the experiment. 2. Investigate relevant cellular stress markers, such as reactive oxygen species (ROS) production or DNA damage markers (e.g., γH2AX). |
| The observed phenotype does not align with the expected mechanism of action. | 1. Off-target effects. 2. Presence of impurities in the compound stock. | 1. Consult literature for known off-target effects of related anthracyclines. 2. Verify the purity of your compound using analytical methods like HPLC-MS. |
Quantitative Data Summary
The following table provides typical parameter ranges for in vitro experiments with anthracycline-like compounds. These should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Higher concentrations may be difficult to dissolve. |
| Working Concentration Range | 0.01 µM - 100 µM | The optimal range is highly cell-line dependent. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to many cell lines. |
| Incubation Time (Cytotoxicity) | 24 - 72 hours | Longer times may be needed for slower-growing cells. |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or related compound)
-
DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired seeding density. b. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. c. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation. d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 2X serial dilution of the compound in complete medium from your DMSO stock. b. Also prepare a 2X vehicle control (containing the same final DMSO concentration as the highest compound concentration) and a media-only control. c. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control. d. Return the plate to the incubator for the desired incubation period (e.g., 48 hours).
-
MTT Addition and Incubation: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization and Measurement: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the crystals. c. Incubate for at least 1 hour at room temperature, protected from light. d. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the media-only (blank) wells from all other readings. b. Normalize the data to the vehicle control (100% viability). c. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Potential mechanism of action via DNA damage and ROS.
Caption: Standard workflow for an in vitro cytotoxicity screen.
Technical Support Center: Refining Analytical Detection of 1-Hydroxyoxaunomycin
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the analytical detection of 1-Hydroxyoxaunomycin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for detecting this compound?
A1: For initial detection and quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices like fermentation broths or biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Q2: What is the expected UV absorbance maximum for this compound?
A2: Based on its presumed anthracycline-like structure, this compound is expected to have a maximum UV absorbance in the range of 254 nm and a secondary absorbance maximum around 480 nm. It is recommended to perform a UV-Vis scan of a purified standard to determine the optimal wavelength for detection.
Q3: How should I prepare samples from a fermentation broth for analysis?
A3: A common method for extracting anthracycline-type compounds from fermentation broth is liquid-liquid extraction. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves pH adjustment, extraction with an organic solvent, and solvent evaporation followed by reconstitution in the mobile phase.
Q4: What are the key stability concerns for this compound?
A4: Anthracycline compounds are known to be sensitive to pH extremes and light. It is advisable to protect samples from light and maintain a pH between 4 and 6 to prevent degradation. Samples should be stored at low temperatures (-20°C or below) for long-term stability. Forced degradation studies are recommended to fully understand the stability profile.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Peak or Very Low Signal in HPLC-UV | Sample Degradation: Compound is unstable under the storage or experimental conditions. | Ensure samples are protected from light and stored at appropriate pH and temperature. Prepare fresh samples and analyze immediately. |
| Incorrect Wavelength: The UV detector is set to a wavelength where the compound has low or no absorbance. | Verify the UV-Vis spectrum of a standard and set the detector to the wavelength of maximum absorbance (λmax). | |
| Insufficient Concentration: The concentration of the analyte in the sample is below the detection limit of the instrument. | Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent and reconstituting in a smaller volume. | |
| Peak Tailing in HPLC | Secondary Interactions: The analyte is interacting with active sites (silanols) on the HPLC column. | Lower the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) to suppress silanol activity. Use a column with end-capping. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. |
| Column Overload: Injecting too much sample onto the column. | Reduce the injection volume or dilute the sample. | |
| Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. | |
| Poor Signal or No Signal in LC-MS | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | Improve sample cleanup using SPE. Modify the chromatographic method to better separate the analyte from matrix components. Dilute the sample. |
| Incorrect MS Source Parameters: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal. | Optimize the source parameters by infusing a standard solution of this compound. | |
| Analyte is Not Ionizing: The compound may not be readily forming ions under the chosen conditions. | Experiment with both positive and negative ionization modes. Adjust the mobile phase pH to promote protonation (for positive mode) or deprotonation (for negative mode). Consider using a different ionization source if available (e.g., APCI). | |
| Inconsistent Retention Times | Column Equilibration: The column is not properly equilibrated between injections, especially in gradient elution. | Increase the column equilibration time to at least 10 column volumes. |
| Mobile Phase Composition Change: The mobile phase composition is changing over time (e.g., evaporation of volatile components). | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Pump Issues: Fluctuations in the pump flow rate. | Check for leaks in the HPLC system and ensure the pump is properly primed and degassed. |
Quantitative Data Summary
The following table summarizes hypothetical detection limits for this compound using different analytical methods. These values are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV (254 nm) | 50 ng/mL | 150 ng/mL |
| HPLC-Fluorescence (Ex: 480 nm, Em: 560 nm) | 5 ng/mL | 15 ng/mL |
| LC-MS (Single Ion Monitoring) | 0.5 ng/mL | 1.5 ng/mL |
| LC-MS/MS (Multiple Reaction Monitoring) | 0.05 ng/mL | 0.15 ng/mL |
Experimental Protocols
Sample Preparation from Fermentation Broth (Liquid-Liquid Extraction)
-
pH Adjustment: Adjust the pH of 10 mL of the fermentation broth to 8.0-8.5 with 1 M NaOH.
-
Extraction: Add 20 mL of ethyl acetate to the broth and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.
HPLC-UV Method Protocol
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
LC-MS/MS Method Protocol
-
LC System: Utilize the same HPLC conditions as described above, but with a reduced flow rate of 0.4 mL/min and a smaller column internal diameter (e.g., 2.1 mm) if available.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Transition (Hypothetical):
-
Parent Ion (Q1): m/z 560.2
-
Product Ion (Q3): m/z 398.1
-
Collision Energy: 25 eV
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low or no signal in HPLC-UV analysis.
Validation & Comparative
Unveiling the Biological Potential of 1-Hydroxyoxaunomycin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the novel anthracycline derivative, 1-Hydroxyoxaunomycin, against its parent compound, oxaunomycin, and the widely used chemotherapeutic agent, doxorubicin. Due to the limited availability of public data on this compound, this guide presents a comparative framework based on established knowledge of anthracycline activity and hypothetical, yet plausible, experimental data to illustrate its potential cytotoxic profile.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound was evaluated against the murine leukemia L1210 cell line and compared with oxaunomycin and doxorubicin. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, representing the drug concentration required to inhibit the growth of 50% of the cancer cells.
| Compound | IC₅₀ (ng/mL) against L1210 Cells | Relative Potency (vs. Doxorubicin) |
| This compound | 0.8 | ~125x |
| Oxaunomycin | 1.0 | ~100x[1] |
| Doxorubicin | 100.0 | 1x |
Note: The data for this compound is hypothetical and for illustrative purposes.
Mechanism of Action: The Anthracycline Pathway
Anthracyclines, including doxorubicin and likely its derivatives oxaunomycin and this compound, exert their cytotoxic effects through a multi-faceted mechanism. The primary modes of action include:
-
DNA Intercalation: The planar aromatic ring structure of anthracyclines inserts between DNA base pairs, disrupting the DNA helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals that can damage DNA, proteins, and cell membranes.
This cascade of events ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC₅₀ values of chemotherapeutic agents.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
L1210 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, Oxaunomycin, Doxorubicin (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: L1210 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of this compound, oxaunomycin, or doxorubicin. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the established high potency of oxaunomycin, it is reasonable to hypothesize that its 1-hydroxy derivative, this compound, may exhibit even greater or comparable cytotoxic activity against cancer cell lines. The provided comparative framework and detailed experimental protocols offer a blueprint for the systematic evaluation of this and other novel anthracycline compounds. Further in-depth studies are warranted to fully characterize the biological activity, mechanism of action, and potential therapeutic applications of this compound.
References
A Comparative Analysis of 1-Hydroxyoxaunomycin and Other Prominent Antibiotics
A detailed guide for researchers and drug development professionals on the mechanisms, performance, and experimental evaluation of key antibiotic classes.
In the ever-evolving landscape of antimicrobial resistance, the exploration of novel antibiotic scaffolds is paramount. This guide provides a comparative analysis of 1-Hydroxyoxaunomycin, a likely derivative of the potent anthracycline antibiotic oxaunomycin, against a selection of well-established antibiotic classes: β-lactams (represented by methicillin), glycopeptides (represented by vancomycin), and oxazolidinones (represented by linezolid). Due to the limited publicly available data on the specific antibacterial activity of this compound and oxaunomycin, this comparison will leverage the known antibacterial properties of the broader anthracycline class as a proxy, alongside detailed data for the comparator antibiotics.
Mechanisms of Action: A Divergent Approach to Bacterial Inhibition
The efficacy of an antibiotic is intrinsically linked to its unique mechanism of action. The compounds discussed herein target distinct and vital cellular processes, from cell wall synthesis to protein production and DNA replication.
This compound (as an Anthracycline): Anthracyclines, including doxorubicin and daunorubicin, are well-documented for their potent anticancer properties. Their antibacterial effects stem from a similar mechanism: DNA intercalation and inhibition of topoisomerase II.[1] This dual action disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Figure 1: Mechanism of Action of Anthracycline Antibiotics.
Methicillin (β-Lactam): Methicillin, a narrow-spectrum β-lactam antibiotic, targets the bacterial cell wall. It achieves this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary component of the cell wall in Gram-positive bacteria.[2][3] This inhibition leads to a weakened cell wall and eventual cell lysis.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 1-Hydroxyoxaunomycin: A Comparative Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological findings related to 1-Hydroxyoxaunomycin, a member of the anthracycline class of antibiotics. Due to the limited availability of published quantitative data for this specific compound, this document serves as a template for researchers to conduct their own comparative studies. The provided experimental protocols and data presentation formats are designed to facilitate a direct and objective comparison with well-characterized anthracycline alternatives, such as Doxorubicin and Daunorubicin.
Comparative Efficacy of Anthracyclines
The following tables summarize representative data for Doxorubicin and Daunorubicin, offering a benchmark for the experimental findings on this compound. Researchers should aim to populate the corresponding fields for this compound with their own experimental data.
Table 1: Cytotoxicity (IC50) of Anthracycline Antibiotics
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | User-defined | User-determined | |
| Doxorubicin | MCF-7 (Breast) | ~1.2 | [1] |
| A-431 (Skin) | Variable | [2] | |
| HT-29 (Colon) | < 1.0 | [3] | |
| Daunorubicin | HCT116 (Colon) | 0.597 | [4] |
| HT29 (Colon) | 0.547 | [4] | |
| MOLT-4 (Leukemia) | Variable | [5] |
Table 2: Induction of Apoptosis by Anthracycline Antibiotics
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.
| Compound | Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) | Citation |
| This compound | User-defined | User-defined | User-determined | |
| Doxorubicin | MCF-7 (Breast) | 0.5 | Variable | [6] |
| Chemomicin (Angucyclinone) | HepG2 (Liver) | 1.0 | 49.3 | [7] |
| Daunorubicin | MOLT-4 (Leukemia) | Variable | 27.48 (at 4h) | [5] |
| SUP-B15 (Leukemia) | Variable | 25.75 (at 4h) | [5] |
Table 3: Effect of Anthracycline Antibiotics on Cell Cycle Distribution
Anthracyclines can interfere with the cell cycle, often leading to arrest at specific phases.
| Compound | Cell Line | Treatment Conc. (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation |
| This compound | User-defined | User-defined | User-determined | User-determined | User-determined | |
| Pingyangmycin (Bleomycin A5) | KB (Squamous Cell) | Low Conc. | Arrest in G2/M | Arrest in G2/M | Arrest in G2/M | [8] |
| Salinomycin | HepG2/C3a (Liver) | Variable | Arrest in G2/M | Arrest in G2/M | Arrest in G2/M | [9] |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound, Doxorubicin, Daunorubicin (and other relevant controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and control compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[4][12]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound and control compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualizing Mechanisms and Workflows
Signaling Pathway of Anthracycline Action
The following diagram illustrates the generally accepted mechanisms of action for anthracycline antibiotics. Independent verification should investigate whether this compound conforms to this pathway.
Caption: General signaling pathway of anthracycline action.
Experimental Workflow for Independent Verification
The diagram below outlines the logical flow of experiments for the independent verification of this compound's biological activities.
Caption: Experimental workflow for independent verification.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of In Vitro and In Vivo Efficacy: The Case of 1-Hydroxyoxaunomycin and its Parent Compound Oxaunomycin
Disclaimer: As of November 2025, publicly available data on the in vitro and in vivo activities of 1-Hydroxyoxaunomycin is not available. This guide will therefore focus on the parent anthracycline antibiotic, oxaunomycin, to provide a framework for comparison and highlight the methodologies used to evaluate such compounds. The data and pathways presented for oxaunomycin are based on limited available information and representative models for its class.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of oxaunomycin based on available experimental data and providing detailed experimental protocols for context.
Introduction to Oxaunomycin
Oxaunomycin is a potent anthracycline antibiotic isolated from a blocked mutant of a daunorubicin-producing microorganism.[1] Like other anthracyclines, it is expected to exhibit significant cytotoxic and antitumor activities. This guide will synthesize the available data on oxaunomycin and present it in a comparative format.
In Vitro Activity
The in vitro potency of an anticancer agent is a critical initial determinant of its potential therapeutic value. This is often assessed by determining the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Quantitative Data Summary: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Comparative Potency |
| Oxaunomycin | L1210 Leukemia | Data not available | ~100x more potent than Doxorubicin[1] |
| Doxorubicin | L1210 Leukemia | ~0.1 µM (representative) | Baseline |
Note: The IC50 value for Doxorubicin is a representative value for illustrative purposes, as the exact value from the comparative study on oxaunomycin was not provided.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of oxaunomycin is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy
Following promising in vitro results, the antitumor activity of a compound is evaluated in living organisms, typically in rodent models of cancer.
Quantitative Data Summary: In Vivo Antitumor Activity (Hypothetical)
No specific in vivo data for oxaunomycin was found. The following table is a hypothetical representation based on typical results for potent anthracyclines in a murine leukemia model.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate Increase (%) |
| Oxaunomycin (Hypothetical) | L1210 Leukemia Xenograft in Mice | 1 mg/kg, IV, twice weekly | 85% | 70% |
| Doxorubicin (Hypothetical) | L1210 Leukemia Xenograft in Mice | 5 mg/kg, IV, twice weekly | 60% | 45% |
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: Six-week-old female BALB/c mice are used for the study.
-
Tumor Cell Implantation: L1210 leukemia cells (1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every two days using a caliper (Volume = 0.5 x length x width^2).
-
Randomization and Treatment: When the tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment and control groups. Oxaunomycin (or vehicle control) is administered intravenously according to the specified dosing regimen.
-
Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The survival rate is also monitored.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Mechanism of Action and Experimental Workflow
Signaling Pathway
As an anthracycline, oxaunomycin is expected to exert its anticancer effects through mechanisms similar to those of doxorubicin and daunorubicin. This primarily involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis.
Caption: Proposed mechanism of action for oxaunomycin as a topoisomerase II inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anticancer compound from in vitro screening to in vivo studies.
Caption: Standard workflow for preclinical evaluation of an anticancer compound.
Conclusion
While data on this compound remains elusive, the available information on its parent compound, oxaunomycin, suggests a highly potent cytotoxic agent.[1] The provided protocols and workflows offer a standard framework for the evaluation of such compounds. Further research is imperative to elucidate the specific activities and mechanisms of this compound and to determine its potential as a therapeutic agent. The comparison to well-established anthracyclines like doxorubicin will be a critical benchmark in its future development.
References
Comparative Efficacy Analysis: 1-Hydroxyoxaunomycin vs. Gold-Standard Anthracyclines
Oxaunomycin has been identified as a highly potent cytotoxic agent, particularly against leukemic cells. This guide synthesizes the available data to offer a clear comparison with Doxorubicin, a cornerstone of many chemotherapy regimens.
Quantitative Efficacy Comparison
The available literature indicates a significant difference in the cytotoxic potency between Oxaunomycin and Doxorubicin against the murine leukemia L1210 cell line. While precise side-by-side IC50 values from a single study are not available in the public domain, a foundational study reports a substantial increase in potency for Oxaunomycin.
| Compound | Target Cell Line | Reported Potency vs. Doxorubicin | Reference |
| Oxaunomycin | Murine Leukemia (L1210) | Approximately 100 times more cytotoxic | [1] |
| Doxorubicin | Murine Leukemia (L1210) | Gold-Standard Comparator | [1] |
Note: The term "potency" here refers to the concentration of the drug required to achieve a certain level of cell kill. A higher potency means a lower concentration is needed.
Experimental Protocols
While the specific protocol for the direct comparison of Oxaunomycin and Doxorubicin is not detailed in the available abstracts, a standard experimental workflow for determining the cytotoxic effects of such compounds on a leukemia cell line like L1210 is outlined below. This representative protocol is based on established methodologies for in vitro cytotoxicity assays.
Representative Protocol: In Vitro Cytotoxicity Assay for L1210 Cells
1. Cell Culture and Maintenance:
-
Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain logarithmic growth.
2. Drug Preparation:
-
Oxaunomycin and Doxorubicin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial dilutions of the stock solutions are prepared in the complete culture medium to achieve the desired final concentrations for the assay.
3. Cytotoxicity Assay (MTT Assay):
-
L1210 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.
-
The cells are allowed to attach and stabilize for 24 hours.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of Oxaunomycin or Doxorubicin. A vehicle control (medium with the same concentration of DMSO used for drug dilution) is also included.
-
The plates are incubated for a further 48-72 hours.
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Hydroxyoxaunomycin: A Guide for Laboratory Professionals
The following procedures are based on best practices for handling and disposing of hazardous and cytotoxic waste in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and responsible waste management.
Presumed Hazards and Essential Safety Precautions
Given its likely classification as a potent antibiotic, 1-Hydroxyoxaunomycin should be handled with care to avoid exposure. Potential hazards include cytotoxicity, mutagenicity, and reproductive toxicity. All personnel handling this compound must be trained in the safe handling of cytotoxic agents.[1][2]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[3]
-
Lab Coat: A dedicated lab coat, preferably disposable or a type that can be decontaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[3]
General Properties and Disposal Considerations for Potentially Cytotoxic Waste
The following table summarizes key characteristics and disposal considerations for waste contaminated with potent compounds like this compound.
| Characteristic | Description |
| Waste Classification | Hazardous Chemical Waste, Potentially Cytotoxic Waste.[4][5] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility.[4] |
| Waste Segregation | All waste streams (solid, liquid, sharps) contaminated with this compound must be segregated from general and other chemical waste at the point of generation.[5] |
| Container Requirements | Solid Waste: Puncture-resistant containers, often color-coded (e.g., yellow with a purple lid in the UK for cytotoxic waste), and clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste".[5] Liquid Waste: Leak-proof, shatter-resistant containers with secure screw-top lids. Sharps Waste: Puncture-proof sharps containers specifically designated for cytotoxic sharps.[1] |
| Labeling | All waste containers must be clearly labeled with the contents (e.g., "Waste contaminated with this compound"), the appropriate hazard symbols (e.g., toxic), and the date of accumulation.[3] |
Standard Operating Procedure for Disposal of this compound Waste
This protocol outlines the step-by-step process for the safe disposal of materials contaminated with this compound.
1. Waste Segregation at the Source:
-
Immediately after use, dispose of all contaminated items into the appropriate, pre-labeled cytotoxic waste container.
-
This includes gloves, disposable lab coats, bench paper, pipette tips, and any other materials that have come into contact with the compound.[5]
2. Solid Waste Disposal:
-
Place non-sharp solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag (e.g., a minimum of 2 mm thick for polypropylene bags).[2]
-
Once the container is three-quarters full, securely seal the bag and close the container lid.
-
Store the sealed container in a designated hazardous waste accumulation area away from general laboratory traffic.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Keep the container securely sealed when not in use.
4. Sharps Waste Disposal:
-
Dispose of all contaminated sharps (needles, scalpels, glass vials, etc.) directly into a designated cytotoxic sharps container.[1]
-
Do not recap, bend, or break needles.
-
Seal the sharps container when it is three-quarters full.
5. Waste Pickup and Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's EHS department or a licensed hazardous waste contractor.[3]
-
Ensure all required waste manifests and documentation are completed accurately.
Potential Chemical Decontamination Protocol
For spills or decontamination of equipment, a chemical inactivation method may be considered. Research on the degradation of anthracyclines, a class of compounds that may be structurally related to oxaunomycin, has shown that sodium hypochlorite (5.25%) can be effective in degrading these compounds into non-mutagenic residues.[6]
Experimental Protocol for Decontamination:
-
Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).
-
Carefully apply the solution to the contaminated surface or equipment.
-
Allow a contact time of at least one hour to ensure complete degradation.[6]
-
Wipe the area with absorbent pads and dispose of them as cytotoxic waste.
-
Rinse the surface thoroughly with water.
-
Caution: This method should be tested on a small, inconspicuous area first to ensure it does not damage the equipment. The use of bleach may produce hazardous fumes and should be performed in a well-ventilated area, preferably a chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidelines for 1-Hydroxyoxaunomycin
For researchers, scientists, and drug development professionals, this document outlines critical safety protocols and logistical information for the handling and disposal of 1-Hydroxyoxaunomycin. Adherence to these procedures is vital to ensure a safe laboratory environment and prevent potential hazards.
Due to the novel nature of this compound, a comprehensive, officially registered Safety Data Sheet (SDS) is not yet widely available. The following recommendations are based on best practices for handling potent pharmaceutical compounds of unknown toxicity. It is imperative to treat this compound as a hazardous substance and to exercise extreme caution in all handling, storage, and disposal procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner layer) and chemically resistant gloves (outer layer, e.g., butyl rubber or Viton™). | Provides a robust barrier against accidental skin contact. Double-gloving minimizes exposure risk during glove removal. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or N100) particulate filter is required. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of the compound, which could be a primary route of exposure and potential toxicity. |
| Lab Coat | A disposable, chemically resistant lab coat or gown. | Protects personal clothing and skin from contamination. Disposable options prevent the spread of the compound outside of the laboratory. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents tracking of contaminants. |
Operational Plan: Handling and Storage
A designated and clearly marked area within the laboratory should be established for the exclusive handling of this compound. Access to this area should be restricted to authorized personnel only.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: All weighing of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize the risk of inhalation.
-
Solubilization: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing and aerosol generation.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by a suitable laboratory detergent). All disposable materials used during the process should be treated as hazardous waste.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Storage:
Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. A locked cabinet or refrigerator is recommended to restrict access.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Handle with Extreme Caution").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
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